molecular formula C13H15N3O3S B2745852 2-(2-methoxyethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide CAS No. 2034390-00-4

2-(2-methoxyethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide

Cat. No. B2745852
CAS RN: 2034390-00-4
M. Wt: 293.34
InChI Key: NJJHEHXFLAPMSI-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Antitumor Activity : A study on YM155 monobromide, a novel small-molecule survivin suppressant with structural similarities, showed potent antitumor activity in various cancer cell lines through carrier-mediated uptake, suggesting potential for cancer therapeutics research (Minematsu et al., 2009).
  • Antimicrobial Activity : Research on triazole derivatives, structurally related to the query compound, revealed significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Mishra et al., 2010).

Chemical Synthesis and Characterization

  • Novel Compound Synthesis : Studies focusing on the synthesis of novel compounds with related structural features provide insights into chemical methods and applications in synthesizing new molecules for various research purposes, including potential medical applications (Gao et al., 2017).
  • Bioimaging Applications : Research on squaraine derivatives for fluorescence bioimaging applications demonstrates the use of structurally related compounds in developing new imaging agents, which could be explored for "2-(2-methoxyethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide" (Chang et al., 2019).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-15-13(20-9)16-12(17)10-3-4-14-11(7-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJHEHXFLAPMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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